2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride
Description
2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride: is an organic compound with the molecular formula C7H6ClFN2O4. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups.
Properties
IUPAC Name |
2-amino-6-fluoro-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4.ClH/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12;/h1-2H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVUJGPKBENCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride typically involves multiple steps:
Nitration: The starting material, such as 2-fluorobenzoic acid, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitro compound is then subjected to amination to introduce the amino group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and dyes, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
2-Amino-6-nitrobenzoic acid: Similar structure but lacks the fluoro group.
2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the amino group.
2-Amino-6-fluorobenzonitrile: Similar structure but contains a nitrile group instead of a nitro group.
Uniqueness: 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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